3-Fluoro-4-(pentafluoroethylthio)benzonitrile
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Overview
Description
3-Fluoro-4-(pentafluoroethylthio)benzonitrile is a chemical compound known for its unique properties and diverse applications in various fields, including medical, environmental, and industrial research. Its molecular structure consists of a benzene ring substituted with a fluoro group, a pentafluoroethylthio group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzonitrile with pentafluoroethylthiol in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(pentafluoroethylthio)benzonitrile often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pentafluoroethylthio)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and pentafluoroethylthio groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
3-Fluoro-4-(pentafluoroethylthio)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pentafluoroethylthio)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-4-(pentafluoroethylthio)benzonitrile include:
- 3-Fluoro-4-(trifluoromethyl)benzonitrile
- 3-Fluoro-4-methylbenzonitrile
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
Uniqueness
What sets this compound apart from these similar compounds is its pentafluoroethylthio group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
3-fluoro-4-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-6-3-5(4-16)1-2-7(6)17-9(14,15)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUXJAIROUXYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)SC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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